molecular formula C15H15FN4O2S B14961816 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14961816
M. Wt: 334.4 g/mol
InChI Key: ZXANEKKUAHCBGV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a small molecule characterized by a pyrrolidine-3-carboxamide core substituted with a 2-fluorophenyl group at the 1-position and a 5-ethyl-1,3,4-thiadiazol-2-yl moiety at the carboxamide nitrogen. This structure combines a heterocyclic thiadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a fluorinated aromatic system that enhances electronic and steric interactions in biological targets. The ethyl group on the thiadiazole ring contributes to moderate lipophilicity, balancing solubility and membrane permeability.

Properties

Molecular Formula

C15H15FN4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15FN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-7-13(21)20(8-9)11-6-4-3-5-10(11)16/h3-6,9H,2,7-8H2,1H3,(H,17,19,22)

InChI Key

ZXANEKKUAHCBGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound that incorporates the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. The biological activity of such compounds often stems from their ability to interact with various biological targets, making them potential candidates in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiadiazole ring, which contributes to its pharmacological properties due to the presence of electron-withdrawing groups and an aromatic system. The structural formula can be represented as follows:

N 5 ethyl 1 3 4 thiadiazol 2 yl 1 2 fluorophenyl 5 oxopyrrolidine 3 carboxamide\text{N 5 ethyl 1 3 4 thiadiazol 2 yl 1 2 fluorophenyl 5 oxopyrrolidine 3 carboxamide}

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of thiadiazole derivatives, it was found that several compounds displayed IC50 values in the micromolar range, indicating potent activity against cancer cells .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA2780 (Ovarian)15.0
Compound BMCF7 (Breast)10.5
N-(5-ethyl...)HeLa (Cervical)TBDCurrent Study

Enzyme Inhibition

Thiadiazole derivatives are also recognized for their enzyme inhibition properties. For example, studies have reported that certain thiadiazoles act as potent inhibitors of acetylcholinesterase (AChE), with some compounds showing better inhibition than the standard drug donepezil . This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

The compound's biological profile extends to antimicrobial activities. Thiadiazole derivatives have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. Some derivatives demonstrated significant inhibition rates, suggesting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
N-(5-ethyl...)MDR-TBTBDCurrent Study

Case Study 1: Cytotoxicity Assessment

In a recent study focused on the synthesis and biological evaluation of thiadiazole derivatives, researchers synthesized N-(5-ethyl...) and assessed its cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: AChE Inhibition

Another study explored the AChE inhibitory potential of several thiadiazole derivatives. The findings highlighted that compounds structurally similar to N-(5-ethyl...) demonstrated promising AChE inhibition profiles, positioning them as candidates for further development in Alzheimer's disease therapeutics .

Chemical Reactions Analysis

Pyrrolidine Core Formation

The pyrrolidine ring with a 5-oxo group (lactam) is often synthesized via cyclization reactions. For example, hydrazides or diamines may react with dicarboxylic acids (e.g., itaconic acid) under reflux conditions to form the pyrrolidinone structure . This step establishes the lactam framework critical for the compound’s stability and reactivity.

Thiadiazole Ring Formation

Thiadiazole derivatives are typically synthesized via condensation reactions. For instance, hydrazinecarbothioamides react with sulfuric acid to form thiadiazole rings, as observed in analogous compounds . The thiadiazole’s ethyl substituent (5-ethyl) may arise from alkylation during this step.

Coupling Reactions

The thiadiazole moiety is introduced via amide bond formation. The pyrrolidine’s carboxylic acid group is activated (e.g., using coupling agents like EDC or HATU) and reacted with the thiadiazole’s amine group. This step is critical for linking the two heterocyclic systems.

Fluorophenyl Substituent Installation

The 2-fluorophenyl group is likely introduced through nucleophilic aromatic substitution or coupling reactions during the pyrrolidine synthesis. For example, fluorophenyl derivatives may be incorporated via Friedel-Crafts acylation or Suzuki coupling, depending on the intermediate’s reactivity.

Thiadiazole Ring Formation

Reaction : Hydrazinecarbothioamide + concentrated sulfuric acid → Thiadiazole derivative.
Mechanism : Condensation under acidic conditions cyclizes the hydrazinecarbothioamide into a thiadiazole ring, with sulfur participating in the five-membered heterocycle .

Example :

text
Hydrazinecarbothioamide → (H2SO4, reflux) → Thiadiazole (e.g., 5-ethyl-1,3,4-thiadiazol-2-yl)

Amide Bond Formation

Reaction : Pyrrolidine carboxylic acid + thiadiazole amine → Amide linkage.
Reagents : EDC, HOBt, or HATU under N,N-dimethylformamide (DMF) or dichloromethane (DCM).
This step links the pyrrolidine and thiadiazole moieties, forming the carboxamide bond.

Example :

text
Pyrrolidine-3-carboxylic acid + Thiadiazole amine → (EDC/HOBt) → N-(Thiadiazolyl)pyrrolidine-carboxamide

Fluorophenyl Substitution

Reaction : Pyrrolidine intermediate + fluorophenyl nucleophile → Fluorophenyl-substituted pyrrolidine.
Conditions : May involve palladium-catalyzed coupling or electrophilic substitution, depending on the starting material .

Hydrolytic Stability

The lactam (5-oxopyrrolidine) and amide bonds are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : The lactam may open to form a carboxylic acid or undergo further rearrangement.

  • Basic hydrolysis : The amide bond could cleave, releasing the thiadiazole moiety.

Thiadiazole Reactivity

The thiadiazole ring may participate in:

  • Nucleophilic substitution : Reactions at the sulfur atom or ethyl substituent.

  • Ring-opening : Under harsh conditions (e.g., strong bases), leading to thiol derivatives .

Fluorophenyl Group Interactions

The 2-fluorophenyl group can undergo electrophilic aromatic substitution or act as a directing group for further functionalization. Fluorine’s electron-withdrawing effect enhances reactivity in such reactions .

Structural Optimization

  • Thiadiazole substitution : Ethyl groups at position 5 enhance solubility and biological activity.

  • Fluorophenyl positioning : The 2-fluorophenyl substituent improves lipophilicity, aiding membrane permeability .

Biological Activity

  • Antioxidant/anticancer potential : Thiadiazole derivatives exhibit enzyme inhibition and redox modulation .

  • Autotaxin inhibition : Pyrrolidine-thiadiazole hybrids show efficacy in targeting lipid-metabolism pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 5-oxopyrrolidine-3-carboxamides with variations in aryl and thiadiazole substituents. Below is a systematic comparison with key analogs:

Substituent Effects on the Aryl Group

  • 1-(2-Fluorophenyl) vs. 1-(4-Fluorophenyl): The target compound’s 2-fluorophenyl group introduces ortho-substitution, which may increase steric hindrance compared to the para-substituted analog (1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, ).
  • 1-(3-Chlorophenyl) () :
    Replacing fluorine with chlorine at the 3-position increases electronegativity and steric bulk, which may enhance binding affinity but reduce solubility. Chlorine’s stronger electron-withdrawing effect could alter charge distribution in the pyrrolidine ring .

  • 1-(3,4-Dimethylphenyl) () :
    The dimethylphenyl analog (C17H20N4O2S, MW 344.43) introduces lipophilic methyl groups, likely improving membrane permeability but risking metabolic instability due to increased hydrophobicity .

Thiadiazole Substituent Variations

  • 5-Ethyl (Target Compound) :
    The ethyl group provides moderate lipophilicity (logP ~2–3 estimated), balancing solubility and bioavailability.

  • Molecular weight rises slightly (344.4 vs. 344.43) .
  • 5-Cyclohexyl () :
    Substitution with a cyclohexyl group (C19H21FN4O2S, MW 388.46) significantly enhances lipophilicity, which may improve tissue penetration but compromise aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Aryl Substituent Thiadiazole Substituent Molecular Formula Molecular Weight Key Properties
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (Target) 2-fluorophenyl Ethyl C15H16FN4O2S 343.38 Moderate lipophilicity
1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl Isopropyl C16H16FN4O2S 344.4 Enhanced electronic effects
1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 3-chlorophenyl Ethyl C15H16ClN4O2S 358.83 Higher electronegativity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl Cyclohexyl C19H21FN4O2S 388.46 High lipophilicity

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